molecular formula C20H23NO3S B12159640 1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one

1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one

Cat. No.: B12159640
M. Wt: 357.5 g/mol
InChI Key: LTOHWMZFOPVGSH-UHFFFAOYSA-N
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Description

1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a sulfonylphenyl group

Preparation Methods

The synthesis of 1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one involves several steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol and tetrahydrofuran (THF), and the process may require the use of reducing agents like sodium borohydride .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

1-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]ethanone

InChI

InChI=1S/C20H23NO3S/c1-16(22)19-7-9-20(10-8-19)25(23,24)21-13-11-18(12-14-21)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3

InChI Key

LTOHWMZFOPVGSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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